molecular formula C14H20N2O5 B13554649 Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate

Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate

Cat. No.: B13554649
M. Wt: 296.32 g/mol
InChI Key: HABQSOAEHLQKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxy group, and a nitrophenyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate can be achieved through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 3-nitrobenzaldehyde in the presence of a suitable base, such as sodium hydroxide, to form the corresponding Schiff base. This intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired product .

Industrial Production Methods: Industrial production of tert-butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate typically involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various functionalized carbamates and other derivatives.

Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its derivatives are being explored for their therapeutic properties.

Industry: In the industrial sector, tert-butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, which can be beneficial in therapeutic applications .

Comparison with Similar Compounds

  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(3-hydroxypropyl)carbamate
  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate

Comparison:

  • tert-Butyl N-(2-hydroxyethyl)carbamate and tert-Butyl N-(3-hydroxypropyl)carbamate are similar in structure but differ in the length of the carbon chain attached to the hydroxy group. These compounds exhibit similar reactivity but may differ in their physical properties and solubility.
  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate contains an additional hydroxy group, which can lead to different reactivity and potential applications. The presence of multiple hydroxy groups can enhance its solubility and reactivity in certain reactions .

Conclusion

tert-Butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.

Properties

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

tert-butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate

InChI

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(18)15-12(7-8-17)10-5-4-6-11(9-10)16(19)20/h4-6,9,12,17H,7-8H2,1-3H3,(H,15,18)

InChI Key

HABQSOAEHLQKKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.